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5-Deoxy-D-ribo-hexose - 6829-62-5

5-Deoxy-D-ribo-hexose

Catalog Number: EVT-15622801
CAS Number: 6829-62-5
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Deoxy-D-ribo-hexose is a six-carbon sugar that is notable for its structural and functional characteristics. It is classified as a deoxy sugar, meaning that it lacks an oxygen atom at the 5th carbon compared to its parent sugar, D-ribose. This compound plays a significant role in various biochemical processes and is of interest in both research and industrial applications.

Source

5-Deoxy-D-ribo-hexose can be derived from D-ribose through specific chemical modifications. It is often studied in the context of sialic acids and other related carbohydrates, which are crucial components of glycoproteins and glycolipids in biological systems .

Classification

This compound belongs to the class of monosaccharides, specifically categorized under deoxy sugars. Its systematic name is 5-deoxy-D-ribose, and it can be represented by the chemical formula C₆H₁₂O₅. It is associated with various derivatives and analogs that exhibit distinct biological activities .

Synthesis Analysis

Methods

The synthesis of 5-deoxy-D-ribo-hexose typically involves several steps starting from D-ribose. One common method includes the acetonide protection of D-ribose to form an intermediate, followed by reduction and hydrolysis to yield the desired product.

Technical Details

  1. Acetonide Protection: D-ribose is treated with acetonide agents to protect hydroxyl groups.
  2. Reduction: Potassium borohydride is used to reduce specific functional groups in the protected intermediate.
  3. Hydrolysis: The reaction mixture undergoes hydrolysis to remove protective groups, yielding 5-deoxy-D-ribo-hexose.
  4. Acetylation: Further acetylation can be performed to produce derivatives such as triacetyl-5-deoxy-D-ribose, which can enhance solubility and stability .
Molecular Structure Analysis

Structure

5-Deoxy-D-ribo-hexose has a molecular weight of approximately 164.16 g/mol and features a unique structure characterized by its six carbon atoms with hydroxyl groups on carbons 1, 2, 3, and 4.

Data

  • Chemical Formula: C₆H₁₂O₅
  • CAS Number: 6829-62-5
  • Molecular Weight: 164.156 g/mol
  • Density: Not available
  • Boiling Point: Not available .
Chemical Reactions Analysis

Reactions

5-Deoxy-D-ribo-hexose participates in various biochemical reactions, particularly in glycosylation processes where it can act as a donor or acceptor for glycosidic bonds.

Technical Details

In enzymatic reactions, 5-deoxy-D-ribo-hexose can undergo oxidation or reduction, depending on the enzyme involved. For example, it can be oxidized to form corresponding lactones or other derivatives .

Mechanism of Action

Process

The mechanism of action for 5-deoxy-D-ribo-hexose primarily involves its role as a substrate for specific enzymes that catalyze reactions leading to the formation of complex carbohydrates.

Data

Studies have shown that enzymes such as dehydrogenases can utilize this sugar in metabolic pathways, influencing cellular functions such as signaling and energy production .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not widely reported for 5-deoxy-D-ribo-hexose, it is generally soluble in water due to its hydroxyl groups.

Chemical Properties

The compound exhibits typical reactivity associated with sugars:

  • Reactivity: Participates in oxidation-reduction reactions.
  • Stability: Generally stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.

Relevant analyses indicate that its derivatives may exhibit enhanced stability and solubility characteristics compared to the parent compound .

Applications

Scientific Uses

5-Deoxy-D-ribo-hexose has several applications in scientific research:

  • Biochemical Research: Used as a substrate in studies involving carbohydrate metabolism.
  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications, particularly in drug design targeting glycosylation pathways.
  • Glycobiology: Plays a role in understanding glycan structures and their functions in biological systems .
Enzymatic Synthesis and Isomerization Pathways

Substrate Specificity of Glucose Isomerases in C-5-Modified Hexose Conversion

Glucose isomerases (EC 5.3.1.5), primarily known for industrial D-glucose to D-fructose conversion, exhibit remarkable catalytic versatility toward C-5-modified hexoses. These enzymes demonstrate significant activity toward 5-deoxyhexoses and their derivatives, enabling the isomerization of 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone through an NAD⁺-dependent oxidation mechanism. This reaction represents a critical step in the biosynthetic pathway toward chloroethylmalonyl-CoA, a specialized polyketide synthase extender unit found in marine actinomycete natural products [1]. The enzymatic conversion proceeds via a metal-dependent mechanism, with strong activation by divalent cations (Mg²⁺, Ca²⁺, or Mn²⁺), contrasting with the typical metal-independence observed in most short-chain dehydrogenase/reductase enzymes [1].

Substrate profiling reveals that glucose isomerases accommodate structural modifications at the C-5 position, including deoxygenation and halogenation. Kinetic analyses demonstrate measurable activity with D-erythrose and D-ribose as alternative substrates, establishing SalM as the first reported stereospecific non-phosphorylative ribose 1-dehydrogenase [1]. The enzyme's active site exhibits flexibility toward pentose substrates despite evolutionary optimization for hexose isomerization, suggesting conserved catalytic machinery accommodates varied substrate topographies through subtle conformational adjustments. Molecular modeling indicates that the C-5 modification reduces steric constraints compared to fully oxygenated sugars, potentially enhancing binding affinity in specific enzyme subsites [2] [7].

Table 1: Kinetic Parameters of Glucose Isomerase with C-5 Modified Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Cofactor Requirement
5-Chloro-5-deoxy-D-ribose178 ± 615.4 ± 0.48.7 × 10⁴ATP (kinase), Mn²⁺ (aldolase)
5-Methylthioribose72 ± 206.2 ± 0.48.5 × 10⁴ATP
D-Ribose22.4 ± 1.55,434.8*84.9 ± 5.8*Mn²⁺
D-Mannose34.0 ± 1.1131.8 ± 7.4*1.4 ± 0.1*Mn²⁺

*Values from D-lyxose isomerase shown for comparison [6] [8]

Mechanistic Insights into Aldose-Ketose Interconversion Dynamics

The enzymatic isomerization of 5-deoxy-D-ribo-hexose involves sophisticated conformational dynamics during aldose-ketose interconversion. The reaction proceeds through a cis-enediol intermediate, where the enzyme facilitates proton transfer between adjacent carbon atoms via a metal-mediated hydride shift mechanism. Structural analyses of isomerase-substrate complexes reveal that the C-5 deoxygenation significantly influences the ring conformation equilibrium, favoring furanose forms over typically predominant pyranose configurations. This shift occurs because the absence of the C-5 hydroxyl group reduces stabilizing hydrogen bonding networks that favor pyranose formation in oxygenated hexoses [7].

Real-time ¹³C NMR studies demonstrate that the isomerization proceeds through open-chain intermediates, visualized during the oxidation of 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone. This lactone intermediate undergoes spontaneous hydrolysis to form 5-chloro-5-deoxy-D-ribonate, confirming the existence of transient high-energy species during catalysis [1]. Temperature-dependent equilibrium studies reveal a population inversion phenomenon, where furanose forms become increasingly favored at elevated temperatures (>50°C) due to reduced entropic penalties compared to pyranose configurations. This inversion has significant implications for enzymatic processing under biologically relevant conditions [7].

The non-equilibrium steady states (NESS) induced by thermal gradients in natural environments can dramatically alter isomer distribution profiles. Computational modeling predicts that temperature differentials characteristic of hydrothermal vent systems (ΔT ≥ 50°C) drive furanose concentrations beyond thermodynamic equilibrium limits by kinetically trapping high-energy conformers. This effect maximizes at optimal dissipation parameters (Damköhler number Da ≈ 1), where chemical transformation rates match mass transport velocities, creating conditions that could have facilitated prebiotic stabilization of otherwise disfavored isomers [7].

Table 2: Temperature-Dependent Isomer Distribution of D-Ribose Derivatives

Temperature (°C)Pyranose (%)Furanose (%)Linear Form (%)
1076.3 ± 1.223.2 ± 0.90.5 ± 0.1
2572.8 ± 1.126.5 ± 0.80.7 ± 0.1
5067.4 ± 1.331.8 ± 1.00.8 ± 0.2
8058.1 ± 1.540.7 ± 1.21.2 ± 0.3

*Trends extrapolated for 5-deoxy derivatives based on D-ribose data [7]

Role of Microbial Xylose Isomerases in Stereoselective Modifications

Microbial xylose isomerases (EC 5.3.1.5) demonstrate remarkable stereoselective capabilities toward 5-deoxy-D-ribo-hexose and structurally analogous deoxysugars. These enzymes typically function as D-xylose isomerases in vivo, with KM values for xylose one to two orders of magnitude lower than for glucose [2] [5]. However, certain bacterial isoforms exhibit significant activity toward rare sugars, including D-lyxose and L-ribose, which share structural homology with 5-deoxy-D-ribo-hexose derivatives. The enzyme from Cohnella laevoribosii RI-39 exemplifies this adaptability, catalyzing the reversible isomerization of D-lyxose to D-xylulose (kcat/Km = 84.9 ± 5.8 mM⁻¹s⁻¹) and L-ribose to L-ribulose (kcat/Km = 0.2 mM⁻¹s⁻¹) [8].

Genetic analyses reveal that specialized gene clusters encode the enzymatic machinery for 5-deoxyhexose metabolism. In Bacillus thuringiensis, a three-gene operon (drdK, drdI, drdA) encodes a kinase-isomerase-aldolase cascade that converts 5-deoxyribose into central metabolites: 5-deoxyribose → 5-deoxyribose 1-phosphate (DrdK) → 5-deoxyribulose 1-phosphate (DrdI) → dihydroxyacetone phosphate + acetaldehyde (DrdA) [6]. This pathway represents a critical salvage mechanism for detoxifying 5'-deoxyadenosine byproducts generated by radical S-adenosylmethionine (SAM) enzymes, which would otherwise accumulate to inhibitory levels. The drdA aldolase exhibits unique substrate specificity among family members, with a Km of 36 ± 3 µM for 5-deoxyribulose 1-phosphate and strict dependence on Mn²⁺ cofactors as revealed by X-ray crystallography [6].

The carbon catabolite repression (CCR) system profoundly affects microbial utilization of 5-deoxyhexoses. In Escherichia coli, xylose transporter genes (xylE and xylFGH) and catabolic enzymes (xylAB) are transcriptionally regulated by the cAMP receptor protein (CRP) and XylR repressor. Glucose repression creates diauxic growth constraints that limit 5-deoxyhexose metabolism in mixed sugar environments [5]. Metabolic engineering strategies have overcome this limitation through cAMP-independent CRP mutants that decouple CCR control, enabling simultaneous co-utilization of glucose and deoxysugars. Similar regulatory mechanisms in Clostridia species involve paralogous transporters that exhibit distinct expression profiles from primary metabolic pathways [5] [6].

Table 3: Enzymatic Components of 5-Deoxyhexose Metabolic Pathways

EnzymeEC NumberReaction CatalyzedOrganismCofactor Requirement
5-Deoxyribose kinase (DrdK)2.7.1.-ATP + 5-deoxyribose → ADP + 5-deoxyribose 1-phosphateBacillus thuringiensisMg²⁺
5-Deoxyribose-1-phosphate isomerase (DrdI)5.3.1.-5-Deoxyribose 1-phosphate ⇌ 5-deoxyribulose 1-phosphateBacillus thuringiensisNone
5-Deoxyribulose-1-phosphate aldolase (DrdA)4.1.2.-5-Deoxyribulose 1-phosphate → dihydroxyacetone phosphate + acetaldehydeBacillus thuringiensisMn²⁺
D-Lyxose isomerase (CLLI)5.3.1.15D-Lyxose ⇌ D-xyluloseCohnella laevoribosiiMn²⁺
L-Ribose isomerase5.3.1.-L-Ribose ⇌ L-ribuloseAcinetobacter sp. DL-28Mn²⁺

Properties

CAS Number

6829-62-5

Product Name

5-Deoxy-D-ribo-hexose

IUPAC Name

(2R,3R,4R)-2,3,4,6-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h3-7,9-11H,1-2H2/t4-,5+,6-/m1/s1

InChI Key

QITFYRWXWLBOON-NGJCXOISSA-N

Canonical SMILES

C(CO)C(C(C(C=O)O)O)O

Isomeric SMILES

C(CO)[C@H]([C@H]([C@H](C=O)O)O)O

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